molecular formula C15H23ClN2O B7640628 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride

3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride

Cat. No. B7640628
M. Wt: 282.81 g/mol
InChI Key: JQRVXGZAAZDTCY-UHFFFAOYSA-N
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Description

3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of isoquinoline, which is a naturally occurring compound found in certain plants.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride involves its interaction with dopamine receptors. The compound acts as a partial agonist at the D2 dopamine receptor subtype, which results in the activation of downstream signaling pathways. This activation leads to an increase in the release of dopamine, which is a neurotransmitter involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride have been studied extensively. The compound has been shown to increase the release of dopamine in the brain, which results in an increase in motivation and reward-seeking behavior. It has also been shown to improve cognitive function and memory in animal models. However, the long-term effects of the compound on the brain and other organs are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride. One of the areas of research is the development of more stable and effective derivatives of the compound. Another area of research is the study of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, the compound's potential use as a tool for studying the role of dopamine in various physiological and pathological conditions is an exciting area of future research.

Synthesis Methods

The synthesis of 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride involves a series of chemical reactions. One of the commonly used methods involves the reaction of isoquinoline with propylamine in the presence of a catalyst to obtain 1-propylisoquinoline. This compound is then reacted with acetylacetone in the presence of a reducing agent to obtain 3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Scientific Research Applications

3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one hydrochloride has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of neuroscience. The compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

3-amino-1-(1-propyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-2-5-14-13-7-4-3-6-12(13)9-11-17(14)15(18)8-10-16;/h3-4,6-7,14H,2,5,8-11,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRVXGZAAZDTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2CCN1C(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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